5'-methyl-3'-[4-(trifluoromethoxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Overview
Description
5'-methyl-3'-[4-(trifluoromethoxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is a synthetic organic compound that showcases a complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach begins with the condensation of an indole derivative with a thiazolidine moiety, followed by the introduction of the trifluoromethoxy phenyl group. Key reagents include methylating agents for introducing the methyl group and suitable catalysts to facilitate the spiro formation.
Industrial Production Methods: On an industrial scale, the production requires stringent conditions to ensure high yield and purity. This often involves using automated reaction systems to control temperature, pressure, and reagent addition. Purification is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions:
Oxidation: : Leads to the formation of corresponding oxidized derivatives.
Reduction: : Yields reduced forms with possible opening of the spiro ring.
Substitution: : Occurs mainly on the phenyl ring, where the trifluoromethoxy group may be replaced.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary from mild to stringent, depending on the desired transformation.
Major Products: Major products from these reactions include hydroxylated, aminated, and alkylated derivatives, each offering unique properties for further exploration.
Scientific Research Applications
This compound is invaluable in several research fields:
Chemistry: : Used as a precursor in synthesizing more complex molecules.
Biology: : Studies focus on its interaction with biological macromolecules.
Industry: : Explored for its unique properties in materials science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes and receptors.
Pathways: : Modulation of biochemical pathways, leading to alterations in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Compared to similar compounds, 5'-methyl-3'-[4-(trifluoromethoxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is unique due to its trifluoromethoxy group, which imparts distinctive electronic properties. Similar compounds include other indole-thiazolidine derivatives, but they lack the specific substitution pattern that contributes to this compound's unique reactivity and application potential.
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and broad range of applications. From synthetic strategies to potential in various research fields, this compound continues to be a focal point of scientific investigation.
Properties
IUPAC Name |
5-methyl-3-[4-(trifluoromethoxy)phenyl]spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O3S/c1-10-15(24)23(11-6-8-12(9-7-11)26-18(19,20)21)17(27-10)13-4-2-3-5-14(13)22-16(17)25/h2-10H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACWQCOQLXVTSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2(S1)C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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